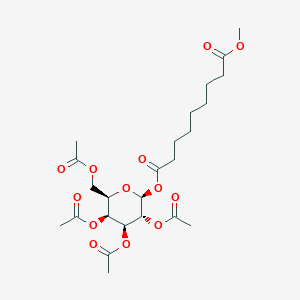
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a complex carbohydrate derivative. It is a highly potent intermediate used in various biochemical and pharmaceutical applications. This compound is particularly significant in the synthesis of drugs targeting glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of D-galactopyranose using acetyl groups. This is followed by the esterification of the protected sugar with 8-methoxycarbonyloctanoic acid. The reaction conditions often involve the use of acid catalysts and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: For deprotection of acetyl groups.
Acid Catalysts: For esterification reactions.
Oxidizing and Reducing Agents: For modifying the methoxycarbonyl group.
Major Products
The major products formed from these reactions include deprotected sugars, various esters, and oxidized or reduced derivatives of the original compound.
Scientific Research Applications
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: For studying glycosylation processes and developing glycosylation inhibitors.
Medicine: In the development of drugs for treating glycosylation-related diseases.
Industry: As a component in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role in glycosylation processes. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. The molecular targets include various enzymes involved in the synthesis and modification of glycoproteins and glycolipids. The pathways affected by this compound are crucial for cellular communication, protein folding, and immune response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyloxy)octanoate
- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-, methyl ester
Uniqueness
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is unique due to its specific structure, which combines a methoxycarbonyl group with a protected galactopyranoside. This combination enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Its ability to participate in various chemical reactions and its role in glycosylation processes set it apart from other similar compounds.
Properties
Molecular Formula |
C24H36O13 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-O-methyl 9-O-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1 |
InChI Key |
OEKGNKBFJPVGPL-XNQICQOHSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
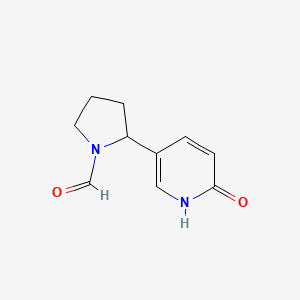

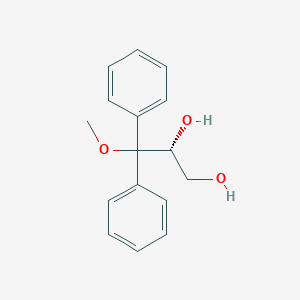

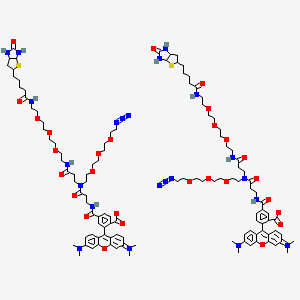
![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)

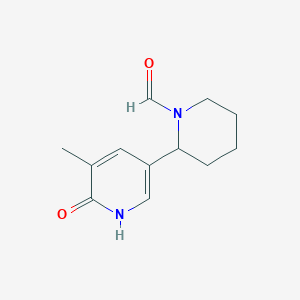
![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

